tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate
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Overview
Description
tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate: is a chemical compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It is an oxazolidine derivative, characterized by the presence of a tert-butyl group and a methylidene group attached to the oxazolidine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 4-methyleneisoxazolidine-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different oxazolidine derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine N-oxides, while reduction can produce hydroxylated oxazolidine derivatives .
Scientific Research Applications
tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
- tert-Butyl 4-methyleneisoxazolidine-2-carboxylate
- tert-Butyl 4-methylidene-1,2-oxazolidine-3-carboxylate
- tert-Butyl 4-methylidene-1,2-oxazolidine-4-carboxylate
Comparison: tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate is unique due to its specific substitution pattern on the oxazolidine ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for research .
Properties
CAS No. |
2060030-92-2 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.2 |
Purity |
0 |
Origin of Product |
United States |
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